molecular formula C12H16F2N2O B8385813 N-(3-amino-2,4-difluoro-benzyl)-2,2-dimethyl-propionamide

N-(3-amino-2,4-difluoro-benzyl)-2,2-dimethyl-propionamide

Cat. No.: B8385813
M. Wt: 242.26 g/mol
InChI Key: DBGYPZRHLWEFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-amino-2,4-difluoro-benzyl)-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C12H16F2N2O and its molecular weight is 242.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16F2N2O

Molecular Weight

242.26 g/mol

IUPAC Name

N-[(3-amino-2,4-difluorophenyl)methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C12H16F2N2O/c1-12(2,3)11(17)16-6-7-4-5-8(13)10(15)9(7)14/h4-5H,6,15H2,1-3H3,(H,16,17)

InChI Key

DBGYPZRHLWEFNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=C(C(=C(C=C1)F)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

TEA (400 μL, 2.86 mmol) followed by pivaloyl chloride (60 μL, 0.52 mmol) are added to 3-aminomethyl-2,6-difluoro-aniline (120 mg as HCl salt) in THF (10 mL) and stirred at rt overnight. The reaction mixture is diluted with EtOAc and sat. NaHCO3-solution, the organic layer is washed with water and brine, dried and concentrated to give the sub-title compound.
[Compound]
Name
TEA
Quantity
400 μL
Type
reactant
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step Two
Name
3-aminomethyl-2,6-difluoro-aniline
Quantity
120 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

TEA (400 μL, 2.86 mmol) followed by pivaloyl chloride (60 μL, 0.52 mmol) are added to 3-amino-2,4-difluoro-benzylamine (120 mg as HCl salt) in THF (10 mL) and the mixture is stirred at rt overnight. The reaction mixture is diluted with EtOAc and sat NaHCO3-solution, the organic layer is washed with water and brine, dried and concentrated to give the sub-title compound.
[Compound]
Name
TEA
Quantity
400 μL
Type
reactant
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step Two
Name
3-amino-2,4-difluoro-benzylamine
Quantity
120 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

TEA (1.92 mL, 13.8 mmol) was added to a mixture of 3-amino-2,4-difluoro-benzylamine (0.58 g, 2.5 mmol) in THF (40 ml) followed by pivaloyl chloride (0.31 mL, 2.5 mmol) and it was stirred overnight. The mixture was diluted with EtOAc, washed successively with satd. NaHCO3 and brine. The organic phase was dried with Na2SO4, filtered and concentrated.
[Compound]
Name
TEA
Quantity
1.92 mL
Type
reactant
Reaction Step One
Name
3-amino-2,4-difluoro-benzylamine
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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